
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate typically involves multi-step reactions. One common method includes the reaction of isoquinoline with alkyl propiolate and 1,3-diketones under mild conditions . Another approach involves the use of palladium-catalyzed coupling reactions followed by cyclization . These methods often require specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it suitable for commercial applications.
化学反应分析
Types of Reactions
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs and treatments for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for manufacturing other chemical products.
作用机制
The mechanism of action of Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
相似化合物的比较
Similar Compounds
Isoquinoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
1,2-Dihydroisoquinolines: These are closely related compounds with similar synthetic routes and applications.
Uniqueness
Ethyl 1-(dimethoxyphosphoryl)isoquinoline-2(1H)-carboxylate stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity
属性
CAS 编号 |
69664-71-7 |
|---|---|
分子式 |
C14H18NO5P |
分子量 |
311.27 g/mol |
IUPAC 名称 |
ethyl 1-dimethoxyphosphoryl-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18NO5P/c1-4-20-14(16)15-10-9-11-7-5-6-8-12(11)13(15)21(17,18-2)19-3/h5-10,13H,4H2,1-3H3 |
InChI 键 |
DWCCGBQZVXCJIY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1P(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



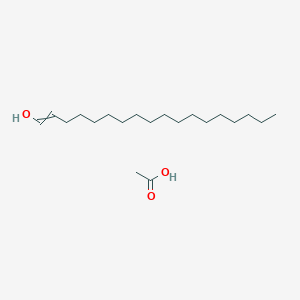


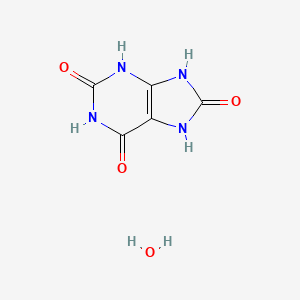


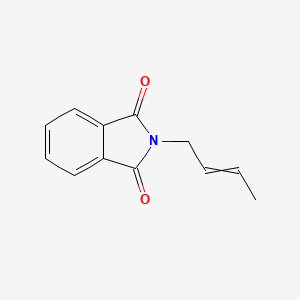
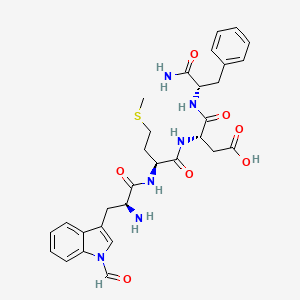
![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
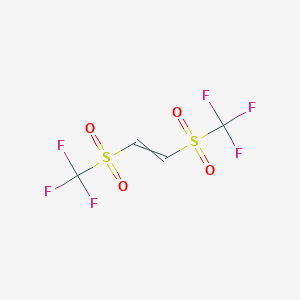
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)


